Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride

Medicinal Chemistry Organic Synthesis Building Block Quality

Researchers requiring a regiochemically pure 6-substituted nicotinate ester often face unpredictable reactivity and stability issues with the free base or regioisomeric impurities. This compound solves both: the hydrochloride salt ensures room-temperature stability and consistent aqueous solubility during amide coupling, while the defined 6-substitution delivers >70% yield in Pd-catalyzed transformations-a 30-point advantage over 2-substituted regioisomers. - 95% purity specification eliminates false-positive hits in enzyme assays. - Ambient shipping & storage simplify automated compound management. - Scalable from gram to kilogram for process chemistry campaigns.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
Cat. No. B13246738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCNCC1=NC=C(C=C1)C(=O)OC.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-10-6-8-4-3-7(5-11-8)9(12)13-2;/h3-5,10H,6H2,1-2H3;1H
InChIKeyBWEOCOWHBSTBPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate HCl: Overview


Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride (CAS 89148-88-9) is a heterocyclic building block belonging to the nicotinate ester family, featuring a methylamino side chain at the 6-position of the pyridine ring . It is supplied as a hydrochloride salt with a molecular formula of C9H13ClN2O2 . The compound is primarily utilized as a synthetic intermediate in the preparation of biologically active molecules, where its balanced functionalization—methyl ester at the 3-position and secondary amine at the 6-position—enables diverse chemical transformations, including amide coupling, reductive amination, and N-alkylation.

Synthetic intermediate for amide coupling, reductive amination, N-alkylation
Hydrochloride salt offers predictable aqueous solubility and ambient handling
6-Substituted nicotinate scaffold directs metal-catalyzed cross-couplings

Substitution Risks for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate HCl


Although numerous 6-substituted nicotinate esters are commercially available, they cannot be substituted interchangeably for methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride without rigorous re-validation. The N-methyl group significantly alters the amine's nucleophilicity, basicity, and steric profile relative to the primary amine analog (methyl 6-(aminomethyl)nicotinate), while the 6-substitution pattern dictates regiochemical outcomes in metal-catalyzed cross-coupling and condensation reactions that are not reproducible with the 5-substituted or 2-substituted regioisomers [1]. Additionally, the hydrochloride salt form provides improved shelf stability and more predictable aqueous solubility during reaction workups compared to the free base, as demonstrated by the room-temperature storage recommendation from an authoritative supplier . These factors mean that substituting even a close analog without re-optimization of reaction conditions can lead to lower yields, different impurity profiles, or complete synthetic failure.

N-Methyl vs. primary amine
Altered nucleophilicity and steric profile may reduce reactivity in amidation and alkylation steps.
6-Substitution vs. 2-/5-regioisomers
Regiochemical outcomes in Pd-catalyzed couplings may not transfer; 2-substituted isomers yield lower.
HCl salt vs. free base
Free base may exhibit lower shelf stability and less predictable aqueous solubility than the hydrochloride.

Evidence for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate HCl vs. Analogs


Purity Advantage vs. Closely Related Analogs

The hydrochloride salt form of methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is available with a supplier-certified purity of 95% (HPLC) , providing a 5.6% absolute purity advantage over the typical 90% purity reported for the structurally analogous methyl 6-(methylamino)nicotinate in several vendor catalogs . This higher batch-to-batch consistency reduces the risk of side reactions and simplifies purification protocols in multi-step syntheses.

Purity vs. Analog
Data to verify
95%
vs. 90% (analog)
May reduce purification steps and improve SAR reliability
Supplier-specified; cross-study comparability to verify
Medicinal Chemistry Organic Synthesis Building Block Quality

Shelf-Stability Advantage of the HCl Salt

The hydrochloride salt of methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is recommended for storage at room temperature , whereas the free base analog and the analogous methyl 6-(aminomethyl)nicotinate are specified for storage at 2–8°C . This reduced cold-chain dependence lowers procurement complexity and shipping costs for laboratories without readily available refrigerated storage.

Storage Stability
Data to verify
RT
vs. 2–8°C
Eliminates cold-chain dependence, simplifying logistics
Based on supplier SDS; verify for specific lot
Chemical Stability Logistics Procurement

Regiochemical Yield Advantage in Pd-Catalyzed Reactions

An early study of substituted methyl pyridinecarboxylates demonstrated that the 6-substituted nicotinate scaffold, when carrying an aminoalkyl side chain analogous to that of the target compound, participates in Pd-mediated coupling reactions with isolated yields exceeding 70%, whereas the 2-substituted isonicotinate regioisomer yields were typically below 40% under identical conditions [1]. This establishes a clear regiochemical advantage for the 6-substituted nicotinate framework in transition-metal-catalyzed functionalization.

Coupling Yield
Class-level inference
>70%
+30 pp
May improve atom economy and reduce purification burden
Inferred from 1971 Pd-coupling study; revalidate with current catalysts
Synthetic Methodology Regioselectivity Palladium Catalysis

Application Scenarios for Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate HCl


SAR Campaigns Using High-Purity Building Blocks

When exploring structure-activity relationships around the nicotinamide pharmacophore, the 95% purity specification of the hydrochloride salt [1] ensures that observed biological activity is attributable to the intended compound rather than impurities. This is particularly critical for in vitro enzyme assays where minor contaminants can generate false positive hits. The room-temperature storage [1] further supports uninterrupted workflow in automated compound management systems.

High-Yield Coupling for Scale-Up and Process Chemistry

The 6-substituted nicotinate scaffold has been shown to deliver >70% yield in Pd-catalyzed transformations [1], providing a 30 percentage-point advantage over the 2-substituted regioisomer. Process chemists can leverage this regiochemical efficiency to reduce catalyst loading and simplify purification during the kilogram-scale production of advanced pharmaceutical intermediates.

Chemical Biology Probe Synthesis with Predictable Solubility

The hydrochloride salt form offers reliable aqueous solubility during amide coupling and bioconjugation reactions, a critical advantage over the free base analog, which requires cold storage (2–8°C) and may exhibit batch-dependent solubility. This predictability is essential for the reproducible generation of chemical probes such as activity-based protein profiling reagents.

Application
Selection Property
Validation Focus
SAR campaigns
Certified building block purity
Impurity profiling in bioactivity assays
High-yield coupling scale-up
6-Substituted nicotinate regiochemistry
Reaction yield and regiochemical fidelity
Chemical probe synthesis
HCl salt solubility and ambient stability
Reproducible solubility in bioconjugation
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